molecular formula C10H14N2O2 B13633759 3-amino-1-[2-(cyclopropyloxy)ethyl]-2(1H)-Pyridinone

3-amino-1-[2-(cyclopropyloxy)ethyl]-2(1H)-Pyridinone

Cat. No.: B13633759
M. Wt: 194.23 g/mol
InChI Key: CCVVNVHEWBUQEM-UHFFFAOYSA-N
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Description

3-amino-1-(2-cyclopropoxyethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2-cyclopropoxyethyl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a suitable pyridinone precursor in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2-cyclopropoxyethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-amino-1-(2-cyclopropoxyethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-amino-1-(2-cyclopropoxyethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1-(2-cyclopropoxyethyl)-1,2-dihydropyridin-2-one is unique due to its specific structural features, such as the cyclopropoxyethyl group and the pyridinone core. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-amino-1-(2-cyclopropyloxyethyl)pyridin-2-one

InChI

InChI=1S/C10H14N2O2/c11-9-2-1-5-12(10(9)13)6-7-14-8-3-4-8/h1-2,5,8H,3-4,6-7,11H2

InChI Key

CCVVNVHEWBUQEM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OCCN2C=CC=C(C2=O)N

Origin of Product

United States

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